molecular formula C6H9N3O B1449764 2-(Aminomethyl)-6-methylpyrimidin-4(3H)-one CAS No. 5993-95-3

2-(Aminomethyl)-6-methylpyrimidin-4(3H)-one

Cat. No. B1449764
CAS RN: 5993-95-3
M. Wt: 139.16 g/mol
InChI Key: NQUHWZJWGWWYGB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-methylpyrimidin-4(3H)-one, also known as 2-(aminomethyl)pyrimidin-4(3H)-one, is a heterocyclic compound that belongs to the pyrimidine family. It is a white crystalline solid with a melting point of 131-133°C and a molecular weight of 176.18. This compound is a derivative of pyrimidine, which is an important class of organic compounds that are widely used in the pharmaceutical and agrochemical industries. 2-(Aminomethyl)-6-methylpyrimidin-4(3H)-one has been studied extensively due to its potential applications in medicinal chemistry and drug design.

Scientific Research Applications

  • Application in Chemistry and Biology

    • Field : This research falls under the field of Chemistry and Biology .
    • Summary of Application : The compound 2-aminomethyl benzimidazole (AMBI) has been used to create novel ruthenium complexes .
    • Methods of Application : These complexes were synthesized and characterized using various techniques including elemental analysis, spectroscopy (FTIR, 1HNMR, UV–Vis), magnetic measurements, molar conductivity, and thermal analysis .
    • Results : The complexes demonstrated a 1:1 metal-to-ligand ratio with an octahedral shape. They showed acceptable thermal stability and electrochemical activity. The complexes were also tested for antimicrobial activity against bacteria (Escherichia coli, Staphylococcus aureus) and fungi (Candida albicans), and for cytotoxic activity against two human cancers, HePG-2(hepatocellular carcinoma) and MCF-7 (Michigan Cancer Foundation-7) .
  • Application in Pharmaceutical Chemistry

    • Field : This research is in the field of Pharmaceutical Chemistry .
    • Summary of Application : The compound 2-aminomethyl and its derivatives have been synthesized and studied for their pharmacological properties .
    • Methods of Application : The specific methods of synthesis and study are not detailed in the available information .
    • Results : The results of these studies are not provided in the available information .
  • Application in Photoelectrochemical and Photocatalytic Applications

    • Field : This research is in the field of Photoelectrochemistry and Photocatalysis .
    • Summary of Application : The compound 2-(Aminomethyl pyridine)SbI5 is an emerging visible-light driven organic–inorganic hybrid perovskite used for photoelectrochemical and photocatalytic applications .
    • Methods of Application : This material was synthesized by sol–gel method and demonstrated an improved photostability and photocatalytic efficiencies towards H2 generation under solar light .
    • Results : This work is the first to report the photoelectrochemical and photocatalytic properties of this type of pyridine incorporated organic–inorganic perovskite .
  • Application in Thermochromism

    • Field : This research is in the field of Thermochromism .
    • Summary of Application : An organic–inorganic hybrid molecule [(PyCH2NH3)6][Pb5I22]·3H2O with a 2D inorganic layer was produced by reaction of 2-aminomethyl-pyridine with PbI2 in a concentrated HI aqueous solution .
    • Methods of Application : The specific methods of synthesis and study are not detailed in the available information .
    • Results : Compound 1 exhibited solid thermochromism showing a reversible color change from orange at room temperature to red .
  • Application in Organic-Inorganic Hybrid Perovskite

    • Field : This research is in the field of Organic-Inorganic Hybrid Perovskite .
    • Summary of Application : The compound 2-(Aminomethyl pyridine)SbI5 is an emerging visible-light driven organic–inorganic hybrid perovskite for photoelectrochemical and photocatalytic applications .
    • Methods of Application : This material was synthesized by sol–gel method. This material with band gap of 1.82 eV demonstrated an improved photostability and photocatalytic efficiencies towards H2 generation under solar light .
    • Results : This work is first to report the photoelectrochemical and photocatalytic properties of this type of pyridine incorporated organic–inorganic perovskite .
  • Application in Functional Groups

    • Field : This research is in the field of Organic Chemistry .
    • Summary of Application : In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .
    • Methods of Application : Usually aminomethyl groups feature tertiary amines. Often they are obtained by alkylation with Eschenmoser’s salt, a source of [CH2=N(CH3)2]+ .
    • Results : A cobalt (III) complex of aminomethyl is known in the form Co(bipyridine)2(CH2NH2)2 .

properties

IUPAC Name

2-(aminomethyl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-2-6(10)9-5(3-7)8-4/h2H,3,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUHWZJWGWWYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-6-methylpyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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